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Compound of Interest

Compound Name: Zavondemstat L-lysine

Cat. No.: B12384449

For Researchers, Scientists, and Drug Development Professionals

Zavondemstat (also known as TACH101), a potent and selective pan-inhibitor of the histone
lysine demethylase 4 (KDM4) family, is a promising therapeutic agent in oncology.[1][2][3] Its
efficacy is rooted in its ability to target all four KDM4 isoforms (KDM4A-D), which are frequently
overexpressed in various cancers and play a crucial role in tumorigenesis.[1][2][4] This guide
provides a comprehensive comparison of Zavondemstat's cross-reactivity profile against other
demethylase families, supported by experimental data, to aid researchers in their evaluation of
this compound.

Inhibitory Activity of Zavondemstat Against a Panel
of Lysine Demethylases

The selectivity of Zavondemstat has been assessed against a range of lysine demethylase
(KDM) families. The following table summarizes the half-maximal inhibitory concentration
(IC50) values, providing a quantitative measure of its potency and selectivity.
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Demethylase Family Target IC50 (nM)

KDM4A, KDM4B, KDM4C,
KDM4 80

KDM4D

KDMSA, KDM5B, KDM5C,
KDM5 140 - 400

KDM5D
KDM2 Not specified Significantly lower potency
KDM3 Not specified Significantly lower potency
KDM6 Not specified Significantly lower potency
KDM7 Not specified Significantly lower potency

Data sourced from Probechem Biochemicals.[5]

The data clearly indicates that Zavondemstat is a highly potent inhibitor of the KDM4 family.[5]
While it exhibits weaker inhibitory activity against the KDM5 family, its potency against other
tested KDM families (KDM2, KDM3, KDM6, and KDM?7) is significantly lower, highlighting its
selectivity for the KDM4 subfamily.[5]

Experimental Protocol: TR-FRET Assay for
Demethylase Activity

The inhibitory activity of Zavondemstat was determined using a Time-Resolved Fluorescence
Resonance Energy Transfer (TR-FRET) assay. This robust and high-throughput method is
widely used to screen for enzyme inhibitors.

Principle of the Assay:

The assay measures the demethylation of a biotinylated histone H3 peptide substrate by the
target demethylase. The detection of the demethylated product is achieved through a
europium-labeled antibody that specifically recognizes the demethylated epitope. When the
europium-labeled antibody and a streptavidin-allophycocyanin (APC) conjugate are brought
into proximity by binding to the demethylated, biotinylated peptide, a FRET signal is generated
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upon excitation. The intensity of the FRET signal is directly proportional to the amount of
demethylated product and, therefore, the enzyme activity.

Experimental Workflow:

The following diagram illustrates the general workflow of the TR-FRET assay used to assess

the cross-reactivity of Zavondemstat.
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Caption: Workflow for TR-FRET based demethylase inhibition assay.
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KDM4 Signaling and the Role of Zavondemstat

The KDM4 family of demethylases plays a critical role in regulating gene expression by
removing methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[1]
Overexpression of KDM4 in cancer cells leads to aberrant gene expression, promoting
tumorigenic pathways such as cell proliferation, survival, and genomic instability.[4]
Zavondemstat, by competitively inhibiting the binding of the co-factor alpha-ketoglutarate (a-
KG) to the catalytic domain of KDM4 enzymes, effectively blocks their demethylase activity.[4]
This leads to the restoration of normal histone methylation patterns and the suppression of
oncogenic gene expression.

The following diagram illustrates the mechanism of KDM4-mediated demethylation and its
inhibition by Zavondemstat.

KDM4-Mediated Demethylation and Inhibition by Zavondemstat
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Caption: Mechanism of KDM4 inhibition by Zavondemstat.

Conclusion

Zavondemstat L-lysine is a potent pan-inhibitor of the KDM4 family of histone demethylases
with a high degree of selectivity against other KDM families. The provided data and
experimental context offer valuable insights for researchers investigating epigenetic modulators
in cancer and other diseases. The favorable cross-reactivity profile of Zavondemstat
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underscores its potential as a targeted therapeutic agent, minimizing off-target effects and
enhancing its clinical utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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